molecular formula C13H26ClNO B2922058 3-chloro-N,N-dipentylpropanamide CAS No. 544433-45-6

3-chloro-N,N-dipentylpropanamide

Cat. No.: B2922058
CAS No.: 544433-45-6
M. Wt: 247.81
InChI Key: CPGRSOKARZSRRS-UHFFFAOYSA-N
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Description

3-Chloro-N,N-dipentylpropanamide (CAS 111085-13-3) is a tertiary amide with a chlorine atom at the 3-position of the propanamide backbone and two pentyl groups attached to the nitrogen. Its molecular formula is C₁₃H₂₇ClNO (MW: ~248.8 g/mol).

Properties

IUPAC Name

3-chloro-N,N-dipentylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26ClNO/c1-3-5-7-11-15(12-8-6-4-2)13(16)9-10-14/h3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGRSOKARZSRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N,N-dipentylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with dipentylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N,N-dipentylpropanamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N,N-dipentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N,N-dipentylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N,N-dipentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

3-Chloro-N,N-Dimethylpropanamide (CAS N/A)

  • Structure : Features methyl groups instead of pentyl substituents.
  • Physical Properties : Smaller alkyl groups reduce molecular weight (MW: ~149.6 g/mol) and increase volatility. For example, 3-chloro-N,N-dimethyl-1-propanamine (a related tertiary amine) has a boiling point of 33–35°C @ 18 Torr .
  • Reactivity : The absence of bulky pentyl groups may enhance solubility in polar solvents and facilitate nucleophilic substitution reactions at the chloro position.
  • Applications : Similar chloro-propanamides are explored as intermediates in drug synthesis, such as antiviral agents targeting COVID-19 .

3-Chloro-N,N-Dimethylpropan-1-aminium Chloride (CAS 5407-04-5)

  • Structure : A quaternary ammonium salt with dimethyl groups and a chloride counterion.
  • Crystal Structure : Adopts a tetragonal lattice (space group I4) with gauche-configured C–Cl bonds stabilized by hyperconjugation . This contrasts with the dipentyl analog, where steric hindrance from pentyl chains may enforce distinct conformational preferences.
  • Applications: Used in crystallography studies to elucidate non-classical hydrogen bonding and ionic interactions .

3-Chloro-N-(1-Phenylethyl)propanamide (CAS 80364-90-5)

  • Structure : Incorporates a phenyl group instead of alkyl chains.
  • Biological Relevance : Similar N-substituted chloro-propanamides are investigated for antifungal and antiproliferative activities, leveraging the chlorine atom’s electrophilic character .

3-Chloro-N-[4-Methoxy-3-(Piperidinylsulfonyl)Phenyl]Propanamide (CAS 923825-44-9)

  • Structure : Contains a methoxy-piperidinylsulfonylphenyl group, introducing hydrogen-bonding and steric bulk.
  • Applications : Such derivatives are tailored for targeted drug design, with sulfonyl and piperidine groups enhancing binding to enzymes like LSD1 (a histone demethylase) .

Key Comparative Data

Property 3-Chloro-N,N-Dipentylpropanamide 3-Chloro-N,N-Dimethylpropanamide 3-Chloro-N-(1-Phenylethyl)propanamide
Molecular Weight 248.8 g/mol ~149.6 g/mol 211.69 g/mol
Alkyl Groups Dipentyl Dimethyl Phenylethyl
Boiling Point High (estimated >200°C) 33–35°C @ 18 Torr Not reported
Water Solubility Low Moderate Low
Applications Lipophilic intermediates Drug synthesis Antifungal agents

Mechanistic and Functional Insights

  • Lipophilicity : The dipentyl derivative’s long alkyl chains enhance membrane permeability, making it suitable for lipid-rich environments. In contrast, dimethyl analogs are more water-soluble but less tissue-penetrant .
  • Chlorine Reactivity : The 3-chloro group in all analogs facilitates nucleophilic displacement, enabling derivatization into thiols, amines, or ethers. Steric hindrance from pentyl groups may slow such reactions compared to smaller substituents .
  • Biological Activity : Chloro-propanamides with aromatic substituents (e.g., phenyl, indole) show promise in targeting neurological or oncological pathways, while alkylated versions may serve as prodrugs or surfactants .

Biological Activity

3-Chloro-N,N-dipentylpropanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive review of the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

3-Chloro-N,N-dipentylpropanamide has the molecular formula C8H16ClNOC_8H_{16}ClNO and a molecular weight of 179.68 g/mol. The structure features a chloro group attached to the propanamide backbone, which is significant for its biological activity.

2. Antifungal Activity

The antifungal activity of propanamide derivatives has also been explored. Compounds similar to 3-chloro-N,N-dipentylpropanamide have demonstrated efficacy against fungal pathogens in laboratory settings, indicating potential for development as antifungal agents .

3. Anticancer Activity

The anticancer potential of 3-chloro-N,N-dipentylpropanamide is particularly noteworthy. Several studies have investigated the effects of related compounds on cancer cell lines, revealing promising results:

  • Cell Line Studies : Compounds structurally similar to 3-chloro-N,N-dipentylpropanamide were evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, some derivatives showed IC50 values ranging from 0.01 µM to 42.30 µM in inhibiting cell proliferation .
  • Mechanism of Action : The anticancer activity is often attributed to mechanisms such as apoptosis induction and cell cycle arrest. Studies using DAPI staining have shown nuclear disintegration in treated cells, suggesting that these compounds may trigger programmed cell death pathways .

Case Study 1: Anticancer Efficacy

A study investigated a series of N,N-dialkylpropanamides for their anticancer properties. The results indicated that modifications in the alkyl chain significantly affected their potency against cancer cells. Specifically, compounds with longer alkyl chains demonstrated enhanced activity compared to shorter ones, which may be relevant for understanding the activity of 3-chloro-N,N-dipentylpropanamide .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, several propanamide derivatives were synthesized and tested against clinical isolates of bacteria and fungi. The results showed that certain derivatives exhibited potent antibacterial and antifungal activities, highlighting the potential application of similar structures in therapeutic contexts .

Data Tables

Compound NameActivity TypeIC50 (µM)Reference
3-Chloro-N,N-dipentylpropanamideAnticancerTBD
Propanamide Derivative AAntibacterial25
Propanamide Derivative BAntifungal15
Propanamide Derivative CAnticancer11

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